molecular formula C8H17N3O B7931156 N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

カタログ番号: B7931156
分子量: 171.24 g/mol
InChIキー: NKNKAXVZBNGAAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine-based acetamide derivative characterized by a 5-membered pyrrolidine ring substituted with an acetamide group at position 3 and a 2-aminoethyl chain at position 1. Its molecular formula is C₉H₁₇N₃O, with a molecular weight of 183.26 g/mol. The compound’s structural flexibility and nitrogen-rich framework make it a candidate for pharmaceutical applications, particularly in targeting neurological or enzyme-linked receptors .

特性

IUPAC Name

N-[1-(2-aminoethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNKAXVZBNGAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Key Steps:

  • Substrate Preparation : 3-Aminopyrrolidine is functionalized with a 2-aminoethyl side chain via alkylation using 2-chloroethylamine hydrochloride under basic conditions (e.g., potassium carbonate in acetonitrile).

  • Reductive Coupling : The intermediate reacts with acetamide using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C.

Optimization Insights :

  • Solvent Selection : Methanol or ethanol enhances solubility and reduces side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of 3-aminopyrrolidine to acetamide maximizes yield (75–82%).

  • Purification : Column chromatography with silica gel (ethyl acetate/methanol 9:1) achieves >95% purity.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of the reducing agent.

  • Over-alkylation may occur if temperature exceeds 30°C.

Acylation of 1-(2-Aminoethyl)pyrrolidine

Direct acylation of 1-(2-aminoethyl)pyrrolidine with acetylating agents offers a straightforward route.

Protocol:

  • Reagent Activation : Acetyl chloride or acetic anhydride is dissolved in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Acylation : The amine is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

Critical Parameters :

  • Temperature Control : Exothermic reactions necessitate cooling to prevent decomposition.

  • Base Equivalents : 1.5 equivalents of TEA neutralize HCl byproducts effectively.

Yield and Scalability :

  • Lab-scale yields: 68–72%.

  • Industrial adaptation uses continuous flow reactors to improve mixing and reduce reaction time.

Multi-Step Synthesis via Intermediate Protection

Complex synthetic routes involving protective groups are employed to enhance selectivity.

Pathway:

  • Protection of Pyrrolidine : Boc (tert-butyloxycarbonyl) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate in THF.

  • Side Chain Introduction : Alkylation with 2-bromoethylamine hydrobromide in DMF at 60°C.

  • Deprotection and Acylation : Boc removal with trifluoroacetic acid (TFA), followed by acetylation with acetic anhydride.

Advantages :

  • Minimizes side reactions during alkylation.

  • Enables purification at each step (e.g., Boc-intermediate isolated via crystallization).

Industrial Relevance :

  • Catalytic hydrogenation replaces TFA for Boc removal in large-scale production, reducing costs.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase synthesis is advantageous for generating derivatives and optimizing pharmacophores.

Methodology:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected 3-aminopyrrolidine using HBTU/DIPEA coupling.

  • Side Chain Elongation : Sequential deprotection (piperidine/DMF) and coupling with Fmoc-ethylenediamine.

  • Acetylation and Cleavage : Treatment with acetic anhydride/pyridine, followed by TFA cleavage.

Performance Metrics :

  • Purity: 85–90% after HPLC purification.

  • Throughput: 50–100 analogs synthesized weekly.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Reductive Amination75–82%>95%ModerateLow
Direct Acylation68–72%90–93%HighLow
Multi-Step Synthesis60–65%98%LowHigh
Solid-Phase Synthesis70–75%85–90%ModerateModerate

Industrial-Scale Considerations

  • Cost Efficiency : Direct acylation is preferred for bulk production due to low reagent costs.

  • Environmental Impact : Continuous flow systems reduce solvent waste by 40% compared to batch processes.

  • Regulatory Compliance : Residual palladium (from hydrogenation) must be <10 ppm, achievable via activated carbon filtration .

化学反応の分析

Types of Reactions

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted pyrrolidine derivatives.

科学的研究の応用

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. It may serve as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Material Science: The compound may be explored for its potential use in the development of new materials with unique properties, such as polymers or nanomaterials.

作用機序

The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
  • Molecular Formula : C₁₁H₂₀N₃O
  • Key Differences : Incorporates a cyclopropyl group on the acetamide nitrogen.
  • This compound was discontinued (Ref: 10-F084607), suggesting challenges in synthesis or stability .
(S)-N-(1-(2-Amino-5-chloro-3-nitropyridin-4-yl)pyrrolidin-3-yl)-acetamide
  • Molecular Formula : C₁₂H₁₅ClN₆O₃
  • Key Differences : Features a 5-chloro-3-nitropyridin-4-yl group attached to the pyrrolidine nitrogen.
  • Impact : The electron-withdrawing nitro and chloro groups on the pyridine ring likely alter electronic properties, enhancing binding to aromatic residue-rich targets (e.g., kinases). Synthesized at 45°C over 18 hours with moderate yields (~40%) .

Ring Size Variations: Pyrrolidine vs. Piperidine

N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
  • Molecular Formula : C₁₂H₂₃N₃O
  • Key Differences : Replaces the pyrrolidine ring with a 6-membered piperidine ring.
  • Piperidine derivatives often exhibit improved metabolic stability compared to pyrrolidines due to reduced ring strain .

Functional Group Modifications

1-Benzyl-3-acetamidopyrrolidine
  • Molecular Formula : C₁₃H₁₈N₂O
  • Key Differences: Substitutes the 2-aminoethyl group with a benzyl moiety.
  • Impact : The benzyl group enhances aromatic interactions with hydrophobic protein pockets but may reduce aqueous solubility. Stereochemical variations (R/S configurations) significantly influence receptor binding, as seen in enantiomer-specific bioactivity .
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
  • Molecular Formula : C₇H₁₅ClN₂O
  • Key Differences : Methylation of the pyrrolidine nitrogen and hydrochloride salt formation.
  • Impact : The methyl group reduces basicity, while the salt form improves solubility. Such modifications are common in prodrug design to enhance bioavailability .

生物活性

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological properties. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide features a pyrrolidine ring with an aminoethyl group and an acetamide moiety. Its molecular formula is C9H18N2OC_9H_{18}N_2O, with a molecular weight of approximately 170.25 g/mol. The structural components are crucial for its interaction with biological systems, particularly in modulating neurotransmitter activities.

The biological activity of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may function as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the synaptic cleft, potentially aiding in the treatment of depression and anxiety disorders.

Furthermore, the compound may influence other neurotransmitter pathways, including those involving acetylcholine and dopamine, indicating its broad pharmacological potential.

Biological Activity Overview

The compound exhibits several biological activities, including:

Table 1: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationActs as a selective serotonin reuptake inhibitor (SSRI)
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria
AntitumorPotential to inhibit cancer cell growth in vitro (related compounds)

Case Study: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of similar compounds, it was found that modifications to the pyrrolidine structure significantly influenced receptor binding affinity and efficacy. These findings suggest that N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide could be optimized for enhanced therapeutic effects through structural modifications.

Antimicrobial Activity Assessment

Research involving pyrrolidine derivatives demonstrated varying degrees of antimicrobial activity. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is not extensively documented, its structural analogs indicate potential efficacy.

Q & A

Q. What are the key considerations for synthesizing N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine derivatives and acetamide precursors. For example, N-[(3R)-pyrrolidin-3-yl]acetamide (CAS: 131900-62-4) reacts with halogenated intermediates (e.g., 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine) under varied conditions. Key parameters include:
  • Solvent choice : Dimethyl sulfoxide (DMSO) at 120°C yields 41%, while 1,4-dioxane at 95°C improves yield to 68.5% due to better solubility of intermediates .
  • Catalysts : Potassium carbonate or DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency .
  • Temperature : Higher temperatures (120°C) in DMSO may degrade sensitive intermediates, whereas milder conditions (65–95°C) preserve stereochemistry .
    Recommendation : Optimize solvent polarity and temperature gradients to balance reactivity and stability.

Q. How can structural characterization of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide be reliably performed?

  • Methodological Answer :
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed (M+H)+=433.2) and purity (>95%) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry, particularly for chiral centers in the pyrrolidine ring (e.g., (3R)- vs. (3S)-configurations) .
  • X-ray Crystallography : Validates spatial arrangement, as demonstrated for structurally related acetamide derivatives .
    Note : Cross-validate with computational tools (e.g., InChI key analysis) to resolve ambiguities in stereoisomerism .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Respiratory Protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high-concentration exposure, and P95/P1 masks for low-level exposure .
  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body suits to prevent dermal absorption, as the compound may cause skin irritation (H315) .
  • Storage : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent decomposition, as stability data under ambient conditions are unavailable .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for similar synthetic routes?

  • Methodological Answer : Discrepancies (e.g., 29–68.5% yields) arise from:
  • Impurity profiles : Byproducts from competing pathways (e.g., N-alkylation vs. O-alkylation) may reduce yield. Use HPLC to identify and quantify side products .
  • Reagent stoichiometry : Excess N-[(3R)-pyrrolidin-3-yl]acetamide (1.5–2.0 eq) improves conversion but risks side reactions. Titrate equivalents via kinetic studies .
  • Workup procedures : Column chromatography (prep-LCMS) vs. recrystallization may recover purer products but lower yields .
    Recommendation : Perform Design of Experiments (DoE) to map optimal conditions.

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

  • Methodological Answer :
  • In silico Docking : Use Schrödinger Suite or AutoDock to predict binding to targets like TRPV1 or adenosine receptors, leveraging structural analogs (e.g., AMG 517 or HC-030031) as templates .
  • Functional Assays : Measure Ca²⁺ flux (FLIPR) or cAMP accumulation in HEK293 cells expressing recombinant receptors to quantify agonism/antagonism .
  • SAR Analysis : Modify the acetamide/pyrrolidine moieties to assess steric/electronic effects on potency. For example, fluorinated analogs may enhance metabolic stability .

Q. How can researchers mitigate the lack of toxicological data for this compound in preclinical studies?

  • Methodological Answer :
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100, as recommended by OECD 471 .
  • In Vitro Cytotoxicity : Use MTT assays on HepG2 or HEK293 cells to establish IC₅₀ values and therapeutic indices .
  • Acute Toxicity : Follow OECD 423 guidelines for rodent studies, monitoring weight loss, organ histopathology, and LD₅₀ .
    Note : Cross-reference structurally related compounds (e.g., (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide) with known toxicity profiles (H302, H319) .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer :
  • logP Prediction : Use MarvinSketch or ACD/Labs to estimate partition coefficients (logP ~0.77–0.97), validated against experimental LCMS retention times .
  • pKa Analysis : Predict basicity of the pyrrolidine nitrogen (pKa ~8.5–9.0) using SPARC or ChemAxon, critical for bioavailability studies .
  • Solubility Modeling : COSMO-RS or SwissADME predicts aqueous solubility (<1 mg/mL), guiding formulation strategies (e.g., PEG-based solubilizers) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。